molecular formula C13H10N2O2S B1608943 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 499771-17-4

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B1608943
CAS RN: 499771-17-4
M. Wt: 258.3 g/mol
InChI Key: CFGMGRLIFAVVMY-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile” is a complex organic molecule that contains a benzodioxin ring and a thiazole ring. The benzodioxin ring is a type of heterocyclic compound that is found in various pharmaceuticals and natural products . The thiazole ring is another type of heterocyclic compound that is present in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are typically used to determine the structure of such compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Novel Polysubstituted Thiophene and Benzo[g]Thiazolo[3,2-a]Pyridine Derivatives : Research demonstrates the synthesis of novel polysubstituted thiophene derivatives, showcasing the versatility of thiazole-based compounds in producing biologically significant molecules with potential commercial importance due to their diverse activities, such as antiviral, antibacterial, fungicidal, anti-allergic, and histamine H2 antagonist properties (Raslan et al., 1999).

  • A One-Pot Synthesis Approach for Thiazoles and Selenazoles : Demonstrates a one-pot synthesis method for 4-substituted 2-amino- or 2-(arylamino) thiazoles, highlighting the compound's role in facilitating efficient synthetic pathways (Moriarty et al., 1992).

Biological Applications

  • Antitumor Evaluation of Thiazole Derivatives : A study explored the antitumor potential of synthesized thiazole derivatives, revealing significant inhibitory effects on various cancer cell lines, indicating the compound's relevance in medicinal chemistry research for cancer therapy (Al-Omran et al., 2014).

  • Glycosidase Inhibitory Activity : Another research focus is on the synthesis of thiazole derivatives to test their glycosidase inhibitory activities, showcasing the compound's potential in addressing hyperglycemia in type II diabetes (Patil et al., 2012).

Chemical Reactions and Mechanisms

  • Fluorogenic Chemodosimetric Behaviors : Investigated the selective and sensitive signaling behaviors of a thioamide derivative towards Hg2+ ions, transforming a weak fluorescent derivative into a highly fluorescent amide analogue, indicating its application in environmental monitoring (Song et al., 2006).

Antimicrobial and Antioxidant Activities

  • Synthesis of Fused Heterocyclic Compounds : Explores the antioxidant activity of novel fused heterocyclic compounds derived from the subject compound, highlighting its utility in creating substances with potential antioxidant properties (Salem et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are protective structures that bacteria form to resist antibiotics and the immune system.

Biochemical Pathways

The compound affects the biochemical pathways involved in biofilm formation. By inhibiting these pathways, it disrupts the bacteria’s ability to form biofilms, making them more susceptible to antibiotics and the immune system .

Pharmacokinetics

Similar compounds with a sulfonamide group are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties may impact the bioavailability of the compound, affecting its efficacy as an antibacterial agent.

Result of Action

The compound has been found to be a potent antibacterial agent, particularly against B. subtilis and E. coli. It inhibits the growth of bacterial biofilms by 60.04%, making it a promising candidate for the development of new antibacterial drugs .

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c14-4-3-13-15-10(8-18-13)9-1-2-11-12(7-9)17-6-5-16-11/h1-2,7-8H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGMGRLIFAVVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372645
Record name 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499771-17-4
Record name 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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